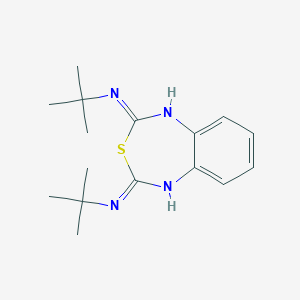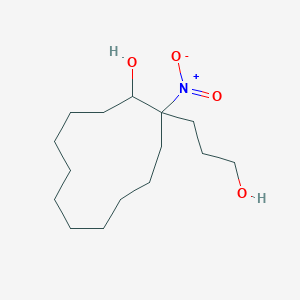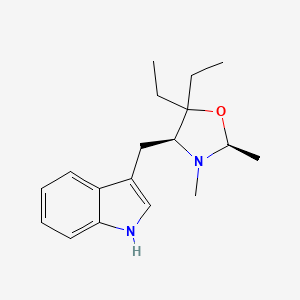
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a nitrile group and an oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- typically involves the reaction of cyclohexene with a nitrile source under specific conditions. One common method is the irradiation of cyclohexene-1-carbonitrile with a Hanovia 450-W lamp, which yields bicycle [3.1.0]hexane-1-carbonitrile . This photochemical reaction is a key step in the preparation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexene-1-carboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexene ring provides structural stability and can undergo conformational changes that affect its reactivity.
Comparison with Similar Compounds
1-Cyanocyclohexene: Similar structure but lacks the oxopropyl group.
Cyclohexanecarbonitrile: Contains a saturated cyclohexane ring instead of a cyclohexene ring.
Methyl 1-cyclohexene-1-carboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness: 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- is unique due to the presence of both a nitrile group and an oxopropyl substituent, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
632353-38-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-propanoylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h5,9H,2-4,6H2,1H3 |
InChI Key |
ZYGTXPIJOTXIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


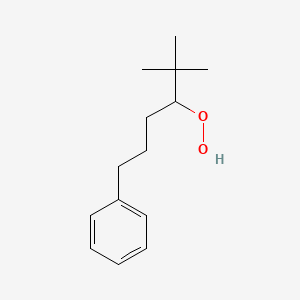
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)
![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
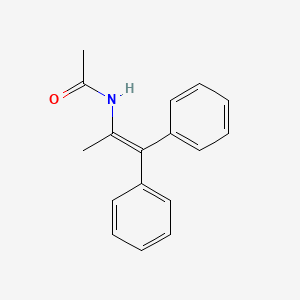
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)

